molecular formula C30H47N5O2 B1193757 UNC0638 CAS No. 1255580-76-7

UNC0638

Cat. No.: B1193757
CAS No.: 1255580-76-7
M. Wt: 509.7 g/mol
InChI Key: QOECJCJVIMVJGX-UHFFFAOYSA-N
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Description

UNC0638 is a potent and selective inhibitor of the G9a and GLP histone methyltransferases. These enzymes are responsible for the methylation of lysine 9 on histone 3 (H3K9), a modification associated with gene repression. By inhibiting these enzymes, this compound can modulate gene expression and has been used extensively in epigenetic research .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . The precautionary statements for this compound are P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UNC0638 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: UNC0638 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can lead to the formation of various analogs with different functional groups, while oxidation reactions can result in the formation of oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to UNC0638 include BIX-01294, A-366, and UNC0737. These compounds also target histone methyltransferases but differ in their selectivity, potency, and toxicity profiles .

Uniqueness: this compound is unique in its high potency and selectivity for G9a and GLP histone methyltransferases. It has been shown to be more effective and less toxic compared to other inhibitors like BIX-01294. Additionally, this compound has a well-characterized mechanism of action and has been extensively used in research, making it a valuable tool for studying epigenetic regulation .

Properties

IUPAC Name

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECJCJVIMVJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154787
Record name UNC-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255580-76-7
Record name 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255580-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UNC-0638
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255580767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNC-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNC-0638
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A103L2FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of UNC0638 and how does this interaction affect gene expression?

A1: this compound primarily targets the histone methyltransferases EHMT1 (GLP) and EHMT2 (G9a). These enzymes are responsible for catalyzing the addition of methyl groups to lysine 9 of histone H3 (H3K9me1/2). This methylation is typically associated with transcriptional repression. [, , , , ]

Q2: How does this compound affect the overall levels of H3K9me2 in cells?

A2: this compound treatment has been shown to cause a global decrease in H3K9me2 levels in various cell types. [, , , , , ]

Q3: Beyond inhibiting HMT activity, does this compound affect the localization of G9a within the cell?

A3: Yes, research suggests that this compound might indirectly impact G9a localization by potentially interfering with its interaction with chromatin through the protein WIZ. []

Q4: Can you elaborate on the role of WIZ in G9a regulation and how it relates to this compound's mechanism?

A4: WIZ appears to be essential for the stable association of G9a with chromatin. Disrupting this interaction through WIZ depletion leads to reduced H3K9me2 levels, mimicking the effect of this compound, although through a different mechanism. []

Q5: Does the inhibition of G9a/GLP by this compound affect histone modifications other than H3K9me2?

A5: Yes, studies have shown that this compound treatment can lead to a concomitant increase in the activating mark H3K9ac, especially pronounced at the γ-globin gene region in human adult erythroblasts. []

Q6: How does the impact of this compound on gene expression differ from directly targeting WIZ?

A6: While both this compound treatment and WIZ depletion lead to reduced H3K9me2 levels, they have distinct downstream effects on gene expression and G9a protein interactions, suggesting the involvement of additional regulatory mechanisms. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C28H43N5O3, and its molecular weight is 497.66 g/mol.

Q8: Is there any publicly available spectroscopic data for this compound?

A8: Spectroscopic data for this compound is not readily available in the provided research abstracts. It is recommended to consult chemical databases or the compound supplier for this information.

Q9: Are there studies on the material compatibility and stability of this compound?

A9: The provided research abstracts do not focus on material compatibility and stability studies of this compound in various conditions. This information may be available in other research articles or from the compound supplier.

Q10: Does this compound exhibit any catalytic properties itself?

A10: this compound is a small molecule inhibitor and does not possess intrinsic catalytic properties. It functions by binding to and inhibiting the catalytic activity of target enzymes, EHMT1 and EHMT2.

Q11: Have any computational studies been performed to understand the interaction of this compound with its targets?

A11: Yes, computational studies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, have been performed to characterize the interaction of this compound with G9a. []

Q12: What insights have computational studies provided into the structural features of this compound that contribute to its activity?

A12: Computational studies suggested that the hydrophobic segment of this compound plays a crucial role in its interaction with G9a. Replacing this segment with a guanidine moiety, mimicking the substrate arginine, was predicted to enhance binding affinity. []

Q13: How do structural modifications of this compound affect its potency and selectivity for EHMT1/2?

A13: Research suggests that the hydrophobic segment of this compound is crucial for its interaction with G9a. Replacing this segment with a guanidine moiety, mimicking the arginine of the substrate, was predicted to improve binding affinity and potentially enhance its potency. [] Further research is needed to fully elucidate the SAR and optimize its selectivity profile.

Q14: What is known about the stability of this compound under different storage conditions?

A14: The provided research abstracts do not detail the stability of this compound under different storage conditions. Consulting the compound supplier or exploring other research articles is recommended for this information.

Q15: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound?

A15: The provided research abstracts do not delve into the specific formulation strategies for this compound. Further investigation into drug delivery and formulation studies is necessary.

Q16: Is there information available on the compliance of this compound with SHE regulations?

A16: The provided research abstracts primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its compliance with SHE regulations would likely be found in safety data sheets provided by the compound supplier or through relevant regulatory agency databases.

Q17: What is the bioavailability of this compound?

A17: While the precise bioavailability is not specified in the provided abstracts, one study mentions that a SPIN1 selective inhibitor derived from this compound demonstrated bioavailability in mice. [] Further research is needed to determine the bioavailability of this compound itself.

Q18: What is the half-life of this compound in vivo?

A18: The half-life of this compound in vivo is not specified in the provided research abstracts. Further pharmacokinetic studies are needed to determine its half-life.

Q19: How is this compound metabolized in the body?

A19: The specific metabolic pathways of this compound are not elaborated upon in the provided abstracts. Additional research is required to elucidate its metabolism.

Q20: In which cell lines has this compound demonstrated in vitro efficacy?

A20: this compound has shown in vitro efficacy in various cancer cell lines, including those derived from triple-negative breast cancer, pancreatic ductal adenocarcinoma, acute myeloid leukemia, multiple myeloma, and lymphoma. [, , , , , ]

Q21: Has this compound shown efficacy in any animal models of disease?

A21: Yes, this compound has demonstrated efficacy in animal models of pancreatic ductal adenocarcinoma, acute myocardial infarction, and acute lymphoblastic leukemia. [, , ]

Q22: Have any clinical trials been conducted using this compound?

A22: The provided research abstracts do not mention any completed or ongoing clinical trials involving this compound.

Q23: How does this compound affect fetal hemoglobin (HbF) production?

A23: this compound has been shown to stimulate HbF production by facilitating the interaction between the locus control region (LCR) and the γ-globin gene, leading to increased γ-globin gene expression. [, , , ]

Q24: Does this compound affect the expression of BCL11A, a known repressor of HbF?

A24: Some studies suggest that this compound treatment does not directly affect BCL11A expression, while others indicate a potential indirect effect in combination with other drugs. [, ] Further research is needed to clarify this relationship.

Q25: How does this compound affect the differentiation of hematopoietic stem cells (HSCs)?

A25: this compound treatment promotes the expansion of HSCs in vitro and can influence their lineage commitment. It has been shown to enhance megakaryocyte differentiation while suppressing the differentiation of other myeloid lineages. []

Q26: What is the impact of this compound on smooth muscle cell (SMC) function?

A26: this compound can attenuate the TNFα-induced dedifferentiation of SMCs and reduce the expression of MCP-1, an inflammatory chemokine, suggesting potential therapeutic benefits in vascular diseases. [, ]

Q27: Are there any known mechanisms of resistance to this compound?

A27: The provided research abstracts do not specifically address resistance mechanisms to this compound. This is an area for future investigation.

Q28: Have any specific drug delivery systems been developed for this compound?

A28: One study explored the use of l-cysteine-based poly(disulfide amide) polymers to encapsulate this compound into nanoparticles. This formulation showed enhanced efficacy in vitro and in vivo in a pancreatic cancer model. []

Q29: Are there any biomarkers that could be used to predict the efficacy of this compound treatment?

A29: Research has identified potential biomarkers for this compound efficacy. For instance, high G9a and GLP expression levels are associated with worse disease outcomes in MM patients, suggesting that patients with higher expression levels might benefit more from G9a/GLP inhibition. []

Q30: What analytical methods are used to characterize and quantify this compound?

A30: Common analytical techniques used in the research include high-performance liquid chromatography (HPLC), chromatin immunoprecipitation (ChIP) followed by sequencing, RNA sequencing, Western blotting, and flow cytometry. [, , , , , , , ]

Q31: What is known about the environmental impact and degradation of this compound?

A31: The provided research abstracts do not provide information on the environmental impact or degradation of this compound. Further research is needed in this area.

Q32: Are there any known alternatives or substitutes for this compound with similar biological activity?

A32: BIX01294 is another small molecule inhibitor that targets G9a/GLP and has been investigated in several studies as a potential therapeutic agent for various cancers and other diseases. [, , , , , ]

Q33: What are some of the cross-disciplinary applications of this compound in research?

A33: The study of this compound spans multiple disciplines, including:

  • Cancer biology: investigating its potential as an anti-cancer agent in various cancers. [, , , , , , ]
  • Hematology: exploring its effects on HbF production and HSC differentiation for treating hemoglobinopathies. [, , , , , ]
  • Neuroscience: studying its impact on synaptic plasticity and memory formation. [, ]
  • Immunology: examining its role in modulating the immune response to viral infections. []

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